what is the structure of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt
what is the structure of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt
An In-Depth Technical Guide to 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive analysis of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt (CAS No. 15058-19-2), a pivotal heterocyclic building block in synthetic and medicinal chemistry. We will elucidate its core chemical structure, explore its physicochemical and spectroscopic properties, and discuss its formation, primarily as a derivative of N-acetylcysteine. The principal application of this compound as a specialized substrate for investigating oxidase domains in the biosynthesis of natural products like epothilone and bleomycin will be examined in detail. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this reagent's structure and function.
Chemical Identity and Structural Elucidation
The precise structure of a chemical reagent is fundamental to its reactivity and function. This section deconstructs the molecular architecture of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt.
Nomenclature and Chemical Identifiers
Correctly identifying a compound is critical for sourcing, regulatory compliance, and scientific communication. The key identifiers for this molecule are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 15058-19-2 | [1][2][3] |
| Molecular Formula | C₅H₆NO₂S • Na | [4] |
| Formula Weight | 167.16 - 167.2 g/mol | [1][2][4] |
| IUPAC Name | Sodium 2-methyl-4,5-dihydrothiazole-4-carboxylate | [3] |
| Common Synonyms | 4,5-dihydro-2-methyl-thiazolecarboxylic acid, monosodium salt | [4] |
| SMILES | CC1=NC(C([O-])=O)CS1.[Na+] | [1] |
| InChI Key | KDIYEJLRFZLXKU-UHFFFAOYSA-M | [1] |
Core Chemical Structure
2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is defined by a five-membered dihydrothiazole ring. This heterocyclic system is characterized by:
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A sulfur atom and a nitrogen atom at positions 1 and 3, respectively.
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A single carbon-nitrogen double bond (C=N) between positions 2 and 3, which defines it as a thiazoline (a partially saturated thiazole).
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A methyl group (CH₃) attached to the C2 carbon.
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A carboxylate group (-COO⁻) at the C4 position, forming an ionic bond with a sodium ion (Na⁺).
The presence of the C=N imine functionality within the ring system is a key determinant of its chemical reactivity and its ability to act as a substrate in specific enzymatic reactions.
Caption: 2D structure of 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic characteristics of a compound are essential for its practical application in the laboratory, from dissolution to analytical detection.
General Properties
This compound is typically supplied as a solid with a purity of ≥95%.[1][4] Its solubility profile is a key consideration for experimental design; it is known to be soluble in dimethyl sulfoxide (DMSO).[1]
| Property | Value/Description | Source(s) |
| Appearance | A solid | [1][4] |
| Purity | ≥95% - ≥97% | [1][2][4] |
| Solubility | Soluble in DMSO | [1] |
| Storage | -20°C, sealed, away from moisture and light | [2][5] |
Spectroscopic Profile
Spectroscopic analysis confirms the identity and purity of the compound.
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UV-Vis Spectroscopy: The compound exhibits a maximum absorbance (λmax) at 234 nm, corresponding to electronic transitions within the thiazoline ring system.[1]
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to confirm the molecular skeleton. Key expected signals would correspond to the methyl protons, the diastereotopic protons of the CH₂ group at C5, the proton at C4, and the distinct carbon environments within the ring and carboxylate group. Spectroscopic data is available from commercial suppliers and chemical databases.[6]
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Mass Spectrometry (MS): MS is used to verify the molecular weight of the compound.
Synthesis, Formation, and Chemical Reactivity
Understanding the origin of a reagent provides insight into potential impurities and its inherent stability.
Synthetic Pathways and Formation
While various methods exist for synthesizing thiazoline derivatives, 2-Methyl-2-thiazoline-4-carboxylic acid has a particularly relevant origin related to a common pharmaceutical agent.
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Formation from N-Acetylcysteine: A key pathway to this compound is through the cyclization of N-acetylcysteine, a widely used mucolytic agent.[7] This relationship is significant because the thiazoline derivative can be present as an impurity in N-acetylcysteine preparations.[3][8]
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General Thiazoline Synthesis: General synthetic routes often involve the reaction of dithioesters with 2-aminoethane thiols like cysteine.[9] However, it has been reported that the direct synthesis of the 2-methyl variant via this specific method can be challenging, sometimes yielding N-acetylcysteine as the primary product instead.[9] This underscores the unique reactivity of the precursors involved.
Chemical Stability
The thiazoline ring, particularly the imine bond, can be susceptible to hydrolysis under certain pH conditions, which may revert the compound to its open-chain N-acetylcysteine precursor.[7] This is a critical consideration when designing experiments in aqueous buffers, as the stability of the reagent over the time course of the assay must be ensured.
Applications in Research and Development
The utility of this compound is rooted in its specific structure, which mimics a key intermediate in the biosynthesis of complex natural products.
Primary Role as a Heterocyclic Building Block
In medicinal chemistry, 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt serves as a valuable heterocyclic building block.[1][4] Its scaffold is a precursor for creating more complex molecules, particularly those containing a thiazole ring, which is a common motif in pharmacologically active compounds.
Application in Biosynthesis Research
The most prominent application for this reagent is in the study of natural product biosynthesis. It is a crucial tool for preparing substrates for FMN-containing oxidase domains found in Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly lines.[3]
Specifically, it is used to investigate the enzymatic oxidation of a thiazoline ring to a thiazole ring. This is a critical step in the biosynthesis of important anticancer agents such as epothilone and bleomycin.[1][3] Researchers use this substrate to characterize enzyme kinetics, probe substrate specificity, and elucidate the catalytic mechanism of these oxidase domains.
Caption: Workflow of enzymatic oxidation of the thiazoline substrate to a thiazole.
Experimental Protocols and Handling
Proper handling and use are paramount for achieving reliable and reproducible experimental results.
Recommended Storage and Solution Preparation
-
Long-term Storage: The solid compound should be stored at -20°C under a dry, inert atmosphere, and protected from light to prevent degradation.[2][5]
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Stock Solution Preparation: For biological assays, stock solutions are typically prepared in anhydrous DMSO.[1] It is recommended to prepare fresh solutions or store aliquots at -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[5] When diluting into aqueous buffers for final assays, the stability of the compound at the working pH and temperature should be validated.
Example Experimental Workflow: In Vitro Enzymatic Oxidation Assay
This protocol outlines a general procedure for assessing the activity of an oxidase domain using 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt as a substrate.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of the thiazoline substrate in anhydrous DMSO.
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl and any necessary cofactors like FMN or NADPH, if not provided by the enzyme).
-
Purify and quantify the oxidase enzyme of interest.
-
-
Enzyme Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, set up reactions containing the assay buffer and the enzyme at a final concentration of 1-5 µM.
-
Include negative controls: a reaction with no enzyme to monitor non-enzymatic substrate degradation and a reaction with no substrate to measure background signals.
-
Pre-incubate the reactions at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiation and Quenching:
-
Initiate the reaction by adding the thiazoline substrate to a final concentration of 1 mM.
-
Allow the reaction to proceed for a defined time course (e.g., taking time points at 0, 5, 15, and 30 minutes).
-
Quench the reaction at each time point by adding an equal volume of cold acetonitrile or 10% trichloroacetic acid to precipitate the enzyme.
-
-
Analysis:
-
Centrifuge the quenched reactions to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC, monitoring at 234 nm (for the substrate) and the expected λmax for the thiazole product.
-
The rate of product formation can be quantified by integrating the peak area of the product and comparing it to a standard curve.
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Conclusion
2-Methyl-2-thiazoline-4-carboxylic acid sodium salt is more than a simple heterocyclic compound; it is a specialized chemical probe. Its structure, derived from the cyclization of N-acetylcysteine, makes it an ideal substrate for studying the critical oxidation step in the biosynthesis of several clinically important natural products. A thorough understanding of its chemical identity, stability, and handling is essential for its effective use in drug discovery and molecular biology research, enabling scientists to dissect complex enzymatic pathways with precision.
References
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Smith, H. A., & Gorin, G. 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. The Journal of Organic Chemistry. [Link]
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Takamizawa, A., et al. A Single-step Synthesis of 2-Substituted 2-Thiazolines. Bulletin of the Chemical Society of Japan. [Link]
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2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S | CID 160736. PubChem, National Institutes of Health. [Link]
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CAS No : 15058-19-2 | Product Name : 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt. Pharmaffiliates. [Link]
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2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt). Cambridge Bioscience. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt | 15058-19-2 [chemicalbook.com]
- 4. 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt) - Cayman Chemical [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-Methyl-2-thiazoline-4-carboxylic Acid Sodium Salt(15058-19-2) 1H NMR [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. academic.oup.com [academic.oup.com]
